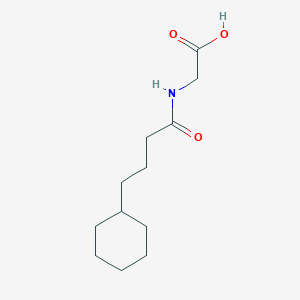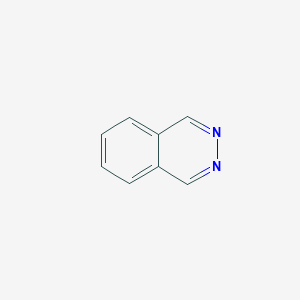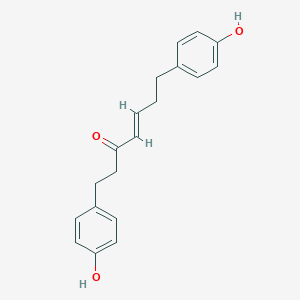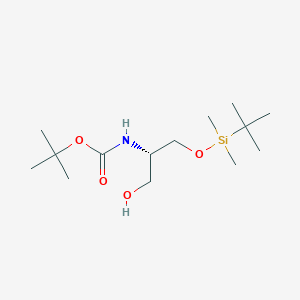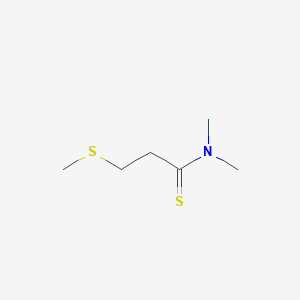
N,N-Dimethyl-3-methylsulfanylpropanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-methylsulfanylpropanethioamide, also known as DMPT, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. DMPT is a sulfur-containing organic molecule that is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-methylsulfanylpropanethioamide has been studied for its potential applications in various fields of research. In agriculture, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to improve the growth and feed conversion rate of aquatic animals such as fish and shrimp. N,N-Dimethyl-3-methylsulfanylpropanethioamide can also enhance the immune response and disease resistance of these animals. In addition, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been studied for its potential as a feed attractant and flavor enhancer.
In the field of medicine, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been investigated for its potential as a therapeutic agent for various diseases. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. N,N-Dimethyl-3-methylsulfanylpropanethioamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N,N-Dimethyl-3-methylsulfanylpropanethioamide may also modulate the expression of genes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have various biochemical and physiological effects in animals. In fish and shrimp, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to improve growth and feed conversion rate, enhance immune response and disease resistance, and increase the activity of digestive enzymes. In rats, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have anti-inflammatory and antioxidant effects, as well as improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-3-methylsulfanylpropanethioamide is a relatively inexpensive and easy-to-synthesize compound, which makes it a useful tool for scientific research. N,N-Dimethyl-3-methylsulfanylpropanethioamide is also stable and has a long shelf life, which allows for easy storage and handling. However, N,N-Dimethyl-3-methylsulfanylpropanethioamide has limited solubility in nonpolar solvents, which may limit its use in certain experiments. In addition, the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
There are many potential future directions for research on N,N-Dimethyl-3-methylsulfanylpropanethioamide. In agriculture, further studies could investigate the effects of N,N-Dimethyl-3-methylsulfanylpropanethioamide on other aquatic animals and explore its potential as a feed attractant and flavor enhancer. In medicine, further studies could investigate the potential therapeutic applications of N,N-Dimethyl-3-methylsulfanylpropanethioamide for various diseases. In addition, further studies could investigate the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide and identify potential molecular targets for its activity.
Conclusion:
N,N-Dimethyl-3-methylsulfanylpropanethioamide is a sulfur-containing organic molecule that has gained attention in the scientific research community due to its potential applications in various fields. N,N-Dimethyl-3-methylsulfanylpropanethioamide is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid and has been studied for its potential applications in agriculture and medicine. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have various biochemical and physiological effects in animals and is a relatively inexpensive and easy-to-synthesize compound. Further research is needed to fully understand the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide and identify potential future applications.
Métodos De Síntesis
N,N-Dimethyl-3-methylsulfanylpropanethioamide is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is a white crystalline solid that is soluble in water and other polar solvents. The purity of N,N-Dimethyl-3-methylsulfanylpropanethioamide can be enhanced by recrystallization or other purification techniques.
Propiedades
Número CAS |
131136-82-8 |
|---|---|
Nombre del producto |
N,N-Dimethyl-3-methylsulfanylpropanethioamide |
Fórmula molecular |
C6H13NS2 |
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-methylsulfanylpropanethioamide |
InChI |
InChI=1S/C6H13NS2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 |
Clave InChI |
YNJCJVYURZFFOH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CCSC |
SMILES canónico |
CN(C)C(=S)CCSC |
Sinónimos |
Propanethioamide, N,N-dimethyl-3-(methylthio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



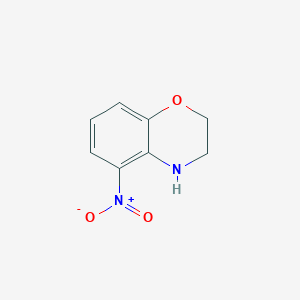
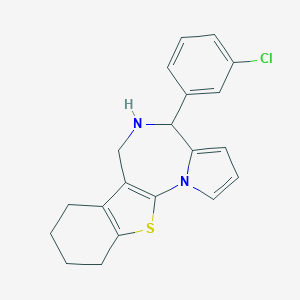
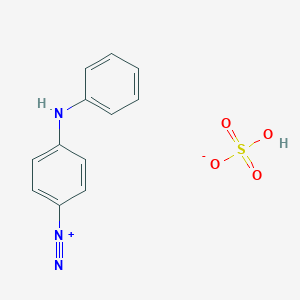
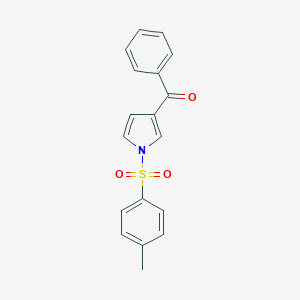
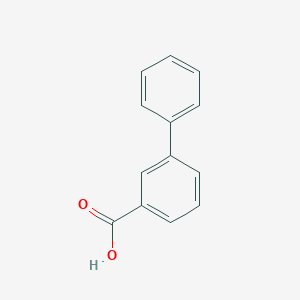
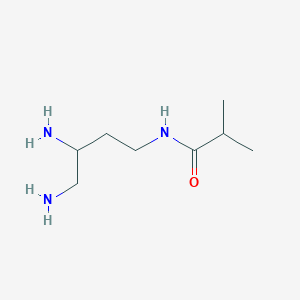
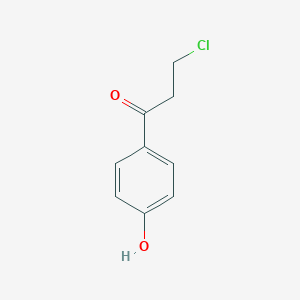
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
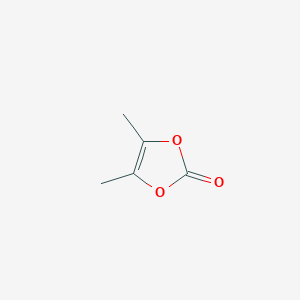
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
